molecular formula C14H19NO3 B8440250 Methyl 2-(2-amino-5-cyclopentyl-4-hydroxyphenyl)acetate

Methyl 2-(2-amino-5-cyclopentyl-4-hydroxyphenyl)acetate

Cat. No.: B8440250
M. Wt: 249.30 g/mol
InChI Key: FCMCZPTXRXVFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-amino-5-cyclopentyl-4-hydroxyphenyl)acetate is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 2-(2-amino-5-cyclopentyl-4-hydroxyphenyl)acetate

InChI

InChI=1S/C14H19NO3/c1-18-14(17)7-10-6-11(9-4-2-3-5-9)13(16)8-12(10)15/h6,8-9,16H,2-5,7,15H2,1H3

InChI Key

FCMCZPTXRXVFIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1N)O)C2CCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 2-(5-cyclopentyl-4-hydroxy-2-nitro-phenyl)acetate (30 mg, 0.11° mmol) was dissolved in acetic acid (1 mL) and water (0.5 mL) and treated with Zn dust (7 mg, 0.98 μL, 0.11 mmol) at room temperature. The mixture was stirred for 2 h then diluted with methanol (5 mL) and filtered. The filtrate was diluted with ethyl acetate, washed with 50% saturated NaHCO3 (2×20 mL), water, and brine. The solution was dried over Na2SO4, filtered, and dried down to provide methyl 2-(2-amino-5-cyclopentyl-4-hydroxyphenyl)acetate as an amber colored oil (25 mg, 93% yield). LC/MS m/z 249.8 [M+H]+.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.98 μL
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.